molecular formula C13H15N3O4 B2562510 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1401319-12-7

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2562510
CAS No.: 1401319-12-7
M. Wt: 277.28
InChI Key: ZJHRENRTZGLMDJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound with a molecular formula of C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with isopentyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its isopentyl group and hydroxylation pattern differentiate it from other pyrido[2,3-d]pyrimidine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

5-(3-methylbutyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-6(2)3-4-7-5-8(12(18)19)14-10-9(7)11(17)16-13(20)15-10/h5-6H,3-4H2,1-2H3,(H,18,19)(H2,14,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHRENRTZGLMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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